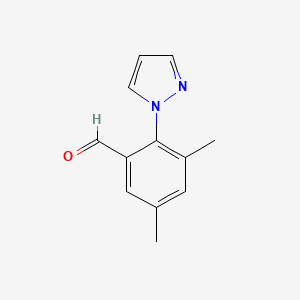

3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde

Description

Properties

IUPAC Name |

3,5-dimethyl-2-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-6-10(2)12(11(7-9)8-15)14-5-3-4-13-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDWMSARSMGVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C=O)N2C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650853 | |

| Record name | 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-87-0 | |

| Record name | 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015845-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in drug discovery, and its incorporation into functionalized aromatic systems is of significant interest.[1][2][3] This document details two primary and robust methods for the synthesis of the target molecule: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. We will explore the mechanistic underpinnings of these cross-coupling reactions, provide detailed, field-proven experimental protocols, and present the necessary data for product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and related compounds.

Introduction and Strategic Overview

The compound this compound incorporates two key pharmacophores: a substituted benzaldehyde, which can serve as a versatile synthetic handle for further modifications, and a 1-arylpyrazole moiety, a core component in numerous FDA-approved drugs.[4][5] The development of efficient and scalable synthetic routes to such molecules is crucial for creating diverse chemical libraries for high-throughput screening and lead optimization.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule points to the formation of the C-N bond between the pyrazole ring and the benzaldehyde core as the key strategic step. This approach is generally preferred over constructing the pyrazole ring onto a pre-functionalized benzaldehyde, as it avoids potential side reactions involving the aldehyde group during the pyrazole cyclization and utilizes readily available starting materials.

The primary disconnection leads to two key precursors: 2-halo-3,5-dimethylbenzaldehyde (an electrophile) and 1H-pyrazole (a nucleophile).

Caption: Retrosynthetic analysis of the target molecule.

This strategy allows for the application of powerful transition-metal-catalyzed cross-coupling reactions, namely the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed).

Synthesis of Key Precursors

While both key precursors are commercially available, this section briefly outlines their synthesis for completeness.

2-Bromo-3,5-dimethylbenzaldehyde

The synthesis of this aryl halide precursor can be accomplished from 3,5-dimethylaniline (3,5-xylidine) via a Sandmeyer reaction to introduce the bromo substituent, followed by a subsequent formylation step to install the aldehyde group. Alternatively, direct bromination of 3,5-dimethylbenzaldehyde can be explored, though regioselectivity may be a challenge.

1H-Pyrazole

1H-Pyrazole is an inexpensive, commercially available reagent. For academic purposes, its synthesis is a classic example of heterocycle formation via the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent, like an α,β-unsaturated aldehyde) with hydrazine.[6][7][8]

Core Synthesis via N-Arylation Cross-Coupling

The formation of the aryl-N bond is the central transformation in this synthesis. Both copper and palladium catalysis offer effective, high-yielding routes.

Method A: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for forming C-N bonds.[9] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern methods utilize catalytic amounts of a copper(I) salt with a ligand, significantly improving the reaction's scope and mildness.[10][11] L-proline and other amino acids have emerged as highly effective and inexpensive ligands for this transformation.[12]

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) iodide (CuI) is a common and effective precursor.

-

Ligand: L-proline or N,N'-dimethylethylenediamine (DMEDA) stabilizes the copper catalyst, increases its solubility, and facilitates the reductive elimination step.

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the pyrazole, forming the active nucleophile.

-

Solvent: A high-boiling polar aprotic solvent like DMSO or DMF is typically used to ensure all components remain in solution at the required reaction temperature.

Caption: Simplified catalytic cycle for the Ullmann Condensation.

Experimental Protocol: Ullmann Condensation

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-3,5-dimethylbenzaldehyde (1.0 equiv.), 1H-pyrazole (1.2 equiv.), copper(I) iodide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Atmosphere: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe to achieve a concentration of approximately 0.5 M with respect to the aryl halide.

-

Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 110-120 °C for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Filter through a pad of Celite to remove insoluble copper salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and powerful method for C-N bond formation, often proceeding under milder conditions and with a broader substrate scope than the Ullmann reaction.[13] The success of this reaction is critically dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[14][15][16]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is required. This can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃.

-

Ligand: Bulky, electron-rich phosphine ligands like Xantphos or DavePhos are essential. They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst.[17]

-

Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

-

Solvent: Anhydrous, deoxygenated ethereal (e.g., Dioxane) or aromatic (e.g., Toluene) solvents are standard.

Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, charge an oven-dried vial with 2-bromo-3,5-dimethylbenzaldehyde (1.0 equiv.), 1H-pyrazole (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.05 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane to the vial to achieve a concentration of approximately 0.2 M with respect to the aryl halide.

-

Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100 °C for 8-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and pass it through a short plug of silica gel, eluting with additional ether to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product.

Data Presentation and Characterization

The choice between the Ullmann and Buchwald-Hartwig methods may depend on catalyst cost, functional group tolerance for more complex substrates, and available equipment.

| Parameter | Method A: Ullmann Condensation | Method B: Buchwald-Hartwig Amination |

| Catalyst | Copper(I) Iodide | Tris(dibenzylideneacetone)dipalladium(0) |

| Ligand | L-Proline | Xantphos |

| Base | K₂CO₃ / Cs₂CO₃ | NaOtBu / LHMDS |

| Solvent | DMSO / DMF | Toluene / Dioxane |

| Temperature | 110 - 120 °C | 80 - 100 °C |

| Typical Yield | 65 - 85% | 75 - 95% |

Table 1: Comparison of typical reaction conditions for the synthesis.

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Data Type | Expected Value/Observation |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.0 (s, 1H, -CHO), ~7.8-7.9 (d, 1H, pyrazole-H), ~7.6 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~6.4 (t, 1H, pyrazole-H), ~2.4 (s, 3H, -CH₃), ~2.2 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~191 (CHO), ~141 (pyrazole-C), ~140 (Ar-C), ~139 (Ar-C), ~135 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~129 (pyrazole-C), ~107 (pyrazole-C), ~21 (-CH₃), ~20 (-CH₃) |

| MS (ESI+) | m/z calculated for C₁₂H₁₂N₂O [M+H]⁺: 201.10. Found: ~201.1 |

Table 2: Predicted analytical data for this compound.

Conclusion

This guide has detailed two highly effective and reliable methods for the synthesis of this compound. Both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination provide high yields of the desired product from common starting materials. The Buchwald-Hartwig protocol may offer milder conditions and a slightly broader scope, while the Ullmann reaction provides a more cost-effective, palladium-free alternative. The choice of method can be tailored to the specific needs of the laboratory and the scale of the synthesis. The resulting product is a valuable intermediate, primed for further elaboration in the development of novel therapeutics and functional materials.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

-

Scheme 13. The synthetic pathway to pyrazole derivatives via... ResearchGate. [Link]

-

Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. PubMed. [Link]

-

Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

-

Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

-

L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. [Link]

- Method for preparing 3.5-dimethylpyrazole.

-

Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

-

Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. JOCPR. [Link]

-

Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

3,5-Dimethylpyrazole. NIST WebBook. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME NEW 3, 5-DIMETHYL AZOPYRAZOLES AND ITS DERIVATIVES. JOCPR. [Link]

-

3,5-Dimethylpyrazole. NIST WebBook. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Indian Journal of Heterocyclic Chemistry. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

-

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

-

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. PMC - NIH. [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde

Abstract

The conjugation of pyrazole moieties to aromatic scaffolds is a cornerstone of modern medicinal chemistry, yielding compounds with a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical overview of a prospective synthetic route and a detailed characterization protocol for the novel compound 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde. While this specific isomer is not extensively documented in publicly available literature, this document leverages established, robust chemical principles and spectral data from analogous structures to provide a predictive and actionable framework for its synthesis and validation. As a Senior Application Scientist, the goal is to explain not just the "how" but the "why," offering field-proven insights into experimental design and data interpretation.

Introduction and Rationale

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs due to its ability to act as a versatile pharmacophore and engage in various biological interactions.[4] Similarly, the benzaldehyde functional group is a crucial synthetic handle, enabling a vast range of subsequent chemical transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases, making it an ideal starting point for library synthesis.

The target molecule, this compound, combines these two valuable moieties. The specific ortho substitution pattern positions the pyrazole nitrogen in close proximity to the aldehyde, potentially influencing its electronic properties and reactivity, and offering a unique vector for designing molecules with specific conformational constraints. This guide outlines a robust method for its synthesis via a copper-catalyzed Ullmann-type N-arylation and provides a detailed, predictive analysis of the spectroscopic data required for its unambiguous structural confirmation.

Proposed Synthetic Strategy: The Ullmann Condensation

The formation of the N-aryl bond between the pyrazole and the benzaldehyde ring is the key synthetic challenge. The Ullmann condensation is a reliable and well-established method for this transformation, offering broad functional group tolerance.[5][6] The proposed reaction involves the coupling of 3,5-dimethylpyrazole with a suitable halogenated benzaldehyde derivative.

Reaction Scheme:

Simplified catalytic cycle for the copper-catalyzed N-arylation.

Detailed Experimental Protocols

Synthesis Protocol

-

Vessel Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3,5-dimethylbenzaldehyde (1.0 equiv.), 3,5-dimethylpyrazole (1.2 equiv.),[7][8] and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Reagent Addition: Through the condenser, add dry toluene (to make a ~0.2 M solution with respect to the aryl bromide), followed by N,N'-dimethylethylenediamine (0.2 equiv.) and finally copper(I) iodide (0.1 equiv.).

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. The mixture will typically turn from a pale suspension to a deep brown or green color.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The product should be more polar than the starting aryl bromide. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the inorganic salts and copper catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with aqueous ammonia (2 x 15 mL) to remove residual copper salts, followed by water (1 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

Purification Protocol

The crude product should be purified by flash column chromatography on silica gel.

-

Slurry Loading: Adsorb the crude product onto a small amount of silica gel and dry it completely.

-

Column Packing: Pack a glass column with silica gel using a gradient solvent system, starting with 95:5 Hexanes:Ethyl Acetate.

-

Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradually increasing gradient of ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product.

-

Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product, this compound.

Structural Characterization: A Predictive Analysis

Unambiguous confirmation of the product's identity and purity requires a combination of spectroscopic methods. The following data are predicted based on established principles and known values for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 | Singlet (s) | 1H | Aldehyde-H | The aldehyde proton is highly deshielded by the carbonyl group. |

| ~7.75 | Doublet (d) | 1H | Ar-H6 | Ortho to the aldehyde, deshielded by its anisotropic effect. |

| ~7.40 | Doublet (d) | 1H | Ar-H4 | Para to the aldehyde. |

| ~6.05 | Singlet (s) | 1H | Pyrazole-H4 | The lone proton on the pyrazole ring, typically appears around 6 ppm. [9] |

| ~2.40 | Singlet (s) | 3H | Ar-CH₃ (pos. 5) | Aromatic methyl group. |

| ~2.35 | Singlet (s) | 3H | Pyrazole-CH₃ (pos. 5) | Methyl group on the pyrazole ring. |

| ~2.15 | Singlet (s) | 3H | Pyrazole-CH₃ (pos. 3) | Methyl group on the pyrazole ring, potentially shifted upfield due to steric effects. |

| ~2.10 | Singlet (s) | 3H | Ar-CH₃ (pos. 3) | Aromatic methyl group. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191.5 | Aldehyde C=O | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon. |

| ~150.0 | Pyrazole C5 | Substituted carbon on the pyrazole ring. |

| ~142.0 | Pyrazole C3 | Substituted carbon on the pyrazole ring. |

| ~139.0 | Aromatic C1 | Aromatic carbon attached to the aldehyde. |

| ~137.5 | Aromatic C2 | Aromatic carbon attached to the pyrazole. |

| ~135.0 | Aromatic C5 | Aromatic carbon with methyl substituent. |

| ~133.0 | Aromatic C3 | Aromatic carbon with methyl substituent. |

| ~130.0 | Aromatic C6 | Aromatic C-H. |

| ~128.5 | Aromatic C4 | Aromatic C-H. |

| ~108.0 | Pyrazole C4 | The C-H carbon of the pyrazole ring. [9] |

| ~21.0 | Ar-CH₃ | Aromatic methyl carbon. |

| ~14.0 | Pyrazole-CH₃ | Pyrazole methyl carbon. |

| ~12.5 | Pyrazole-CH₃ | Pyrazole methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050-3150 | Medium | C-H Aromatic/Heteroaromatic Stretch | Standard C-H stretches for sp² hybridized carbons. |

| ~2950-2850 | Medium | C-H Aliphatic Stretch | Stretches for the methyl groups. |

| ~1705 | Strong | C=O Aldehyde Stretch | A strong, sharp peak characteristic of an aromatic aldehyde. [10] |

| ~1580-1600 | Medium-Strong | C=C Aromatic Ring Stretch | Skeletal vibrations of the benzene ring. |

| ~1540 | Medium | C=N Pyrazole Ring Stretch | Characteristic stretch for the pyrazole ring system. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.

-

Molecular Formula: C₁₂H₁₂N₂O

-

Molecular Weight: 200.24 g/mol

-

Expected Result (ESI+): A prominent peak at m/z = 201.10 ([M+H]⁺).

-

High-Resolution MS (HRMS): The calculated exact mass for [C₁₂H₁₃N₂O]⁺ is 201.1022. An experimentally observed value within ±5 ppm of this calculated mass provides definitive confirmation of the elemental formula. [11]

Conclusion: A Self-Validating System

The combination of these analytical techniques creates a self-validating workflow. NMR confirms the atom-to-atom connectivity, IR validates the presence of critical functional groups, and HRMS confirms the elemental composition. A successful synthesis yielding data that aligns with these predicted values provides exceptionally strong evidence for the formation of this compound. The aldehyde functionality of this novel scaffold serves as a versatile entry point for further chemical exploration in the pursuit of new therapeutic agents.

References

-

National Institute of Standards and Technology (NIST). 3,5-Dimethylpyrazole. NIST Chemistry WebBook, SRD 69. [Link]

-

TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

-

National Center for Biotechnology Information. 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde. PubChem Compound Summary for CID 82039735. [Link]

-

National Center for Biotechnology Information. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. PubMed Central. [Link]

-

National Center for Biotechnology Information. (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. PubMed Central. [Link]

-

ACS Omega. Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. American Chemical Society. [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Organic-Chemistry.org. [Link]

-

ResearchGate. The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. ResearchGate. [Link]

-

ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

-

ACS Publications. Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks and Investigate Their Interaction with Guest Molecules. Chemical Reviews. [Link]

-

MDPI. 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Molbank. [Link]

-

PubMed. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry. [Link]

-

MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes. [Link]

-

Jacobs Publishers. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Annals of Clinical and Medical Case Reports. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Organic-Chemistry.org. [Link]

-

ResearchGate. Crystal structure of (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one, C14H14N2O2. ResearchGate. [Link]

-

RSC Publishing. Analytical Methods. Royal Society of Chemistry. [Link]

-

ResearchGate. 13 C NMR spectra of (Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3dihydro-1H-pyrazol-4-yl) amino). ResearchGate. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. [Link]

-

JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

ResearchGate. (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. [Link]

-

Supporting Information. 3,5-dimethylbenzaldehyde (2). [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. [Link]

-

National Center for Biotechnology Information. 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline. PubMed Central. [Link]

-

National Center for Biotechnology Information. 3,5-Dimethylpyrazole. PubChem Compound Summary for CID 6210. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 8. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde physical properties

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde

Foreword: Navigating the Landscape of a Niche Chemical Entity

In the realm of drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide is dedicated to a specific molecule of interest: this compound. It has come to our attention through extensive research that publicly available experimental data on this particular ortho-substituted isomer is notably scarce. This is not an uncommon scenario for highly specific, non-commercial chemical structures.

Therefore, this technical guide adopts a dual-pronged approach. Firstly, it will present the available information for the most closely related isomer, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde, to provide a foundational understanding. It is crucial for the reader to recognize that while structurally similar, the positional isomerism (ortho vs. meta) will induce tangible differences in physical and spectral properties due to varying electronic and steric effects. Secondly, and most importantly, this document provides a comprehensive framework of experimental protocols. These methodologies are designed to be self-validating and will empower researchers to determine the physicochemical properties of this compound with a high degree of scientific rigor.

Structural and General Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₂N₂O

-

Molecular Weight: 200.24 g/mol [1]

Note on Isomerism: The subject of this guide is the ortho-substituted isomer. Data for the meta-substituted isomer, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (CAS Number: 956352-08-2), is more accessible. While not identical, the properties of the meta isomer can serve as a preliminary reference point.

Predicted and Analog-Based Physical Properties

The following table summarizes the known physical properties of the meta-isomer and provides predicted properties for the target ortho-isomer. These predictions are based on general chemical principles and comparison with similar structures.

| Property | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (meta-isomer) | This compound (ortho-isomer, Predicted) | Justification for Prediction |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid or solid or lump | Likely a solid at room temperature. | The increased steric hindrance in the ortho position may lead to a more ordered crystalline structure, favoring a solid state. |

| Melting Point | Not specified in readily available sources. | Expected to be a defined, sharp melting point for a pure sample. | Crystalline organic compounds typically exhibit sharp melting points.[2] |

| Boiling Point | Not specified in readily available sources. | Expected to be high due to the molecular weight and polar nature. | The presence of polar functional groups (aldehyde, pyrazole) will lead to significant intermolecular forces. |

| Solubility | Not specified in readily available sources. | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | The pyrazole and aldehyde moieties introduce polarity, enhancing solubility in polar solvents. The hydrocarbon backbone limits aqueous solubility. |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, field-proven methodologies for the empirical determination of the key physical properties of this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.[2] This is due to the disruption of the crystal lattice by foreign molecules.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a preliminary range.

-

Accurate Determination: For a precise measurement, heat the sample at a rate of 1-2°C per minute, starting about 10-15°C below the approximate melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is a powerful tool for elucidating the molecular structure of an organic compound. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's identity and structure.[3][4]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Spectral Analysis:

-

¹H NMR: Analyze the chemical shifts, integration (proton ratios), and splitting patterns (coupling) to assign protons to their respective positions in the molecule.

-

¹³C NMR: Analyze the chemical shifts to identify the different carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

-

Diagram of NMR Spectroscopy Workflow:

Caption: Workflow for NMR Spectroscopy.

Solubility Assessment

Causality: Determining the solubility of a compound in various solvents is crucial for its application in drug development, particularly for formulation and delivery. Solubility is a thermodynamic equilibrium between the solid and dissolved states.

Protocol (Shake-Flask Method):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in separate sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Centrifugation may be used to aid separation.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Solubility Calculation: Express the solubility as mg/mL or mol/L.

Diagram of Solubility Assessment Workflow:

Caption: Workflow for Solubility Assessment.

Predicted Spectral Data

Based on the structure of this compound and known spectral data for similar compounds, the following spectral characteristics are anticipated:

-

¹H NMR:

-

Aldehyde proton (-CHO): A singlet between δ 9.5-10.5 ppm.

-

Aromatic protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the benzaldehyde ring. The substitution pattern will lead to specific splitting patterns.

-

Pyrazole protons: Signals for the protons on the pyrazole ring.

-

Methyl protons (-CH₃): Two singlets for the two methyl groups on the pyrazole ring, likely between δ 2.0-2.5 ppm.

-

-

¹³C NMR:

-

Carbonyl carbon (-CHO): A signal downfield, typically around δ 190-200 ppm.

-

Aromatic and pyrazole carbons: Signals in the range of δ 110-150 ppm.

-

Methyl carbons (-CH₃): Signals upfield, likely between δ 10-20 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O stretch (aldehyde): A strong, sharp absorption band around 1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

-

Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.

-

C-H stretches (aromatic and methyl): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 200.24, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect characteristic fragmentation patterns, such as the loss of the aldehyde group (-CHO) or cleavage of the pyrazole ring.

-

Conclusion and Forward Look

This technical guide provides a comprehensive framework for understanding and determining the physical properties of this compound. While direct experimental data for this specific molecule is limited, the provided protocols and predicted spectral information offer a robust starting point for researchers. The methodologies outlined herein are designed to yield reliable and reproducible data, which is essential for advancing research and development involving this and other novel chemical entities. It is our hope that this guide will serve as a valuable resource for scientists in the field and encourage the publication of empirical data to enrich the collective knowledge base.

References

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013-09-25). Retrieved from [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. Retrieved from [Link]

-

Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity - MDPI. Retrieved from [Link]

-

4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde | C12H12N2O - PubChem. Retrieved from [Link]

Sources

A Predictive Spectroscopic and Structural Elucidation Guide to 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic data for the novel compound 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde. In the absence of published empirical data, this document serves as a foundational resource for researchers, employing first-principles of spectroscopy to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures. By dissecting the molecule's structural components—a substituted benzaldehyde ring and a pyrazole moiety—we offer a robust framework for the identification, characterization, and quality control of this compound in a drug discovery and development context. This guide is structured to provide not only the predicted data but also the scientific rationale behind these predictions, complete with step-by-step protocols for experimental validation.

Introduction: Structural Rationale and Analytical Imperative

This compound is a heterocyclic compound of interest due to the prevalence of both pyrazole and benzaldehyde scaffolds in medicinal chemistry. Pyrazole derivatives are known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The benzaldehyde functional group serves as a versatile synthetic handle for the creation of more complex molecules, such as Schiff bases or chalcones.

The precise arrangement of substituents on the phenyl ring dictates the molecule's steric and electronic properties, which in turn influence its reactivity and biological interactions. The ortho-substitution of the pyrazole ring next to the aldehyde group introduces significant steric hindrance, which can be expected to influence planarity and, consequently, the spectroscopic characteristics of the molecule. Accurate and unambiguous structural confirmation is therefore the first critical step in any research endeavor involving this compound. This guide provides the foundational spectroscopic predictions necessary to confirm its identity upon synthesis.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established chemical shift principles and data from analogous structures.[1][2][3][4][5][6][7]

Molecular Structure and Proton/Carbon Numbering:

Caption: Numbering scheme for this compound.

2.1.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.[7][8] Aromatic protons will appear in the typical aromatic region, and their splitting will be influenced by their meta-relationship. The pyrazole protons have distinct chemical shifts, and the methyl groups will appear as singlets in the upfield region.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H¹² (Aldehyde) | 10.0 - 10.5 | Singlet (s) | 1H | Highly deshielded by the carbonyl group's anisotropy.[3][9] |

| H⁵' (Pyrazole) | 7.8 - 8.0 | Doublet (d) | 1H | Adjacent to two nitrogen atoms, significantly deshielded. |

| H³' (Pyrazole) | 7.6 - 7.8 | Doublet (d) | 1H | Adjacent to one nitrogen atom. |

| H² (Aromatic) | 7.4 - 7.6 | Singlet (s) | 1H | Aromatic proton ortho to a methyl group and meta to the aldehyde. |

| H¹ (Aromatic) | 7.2 - 7.4 | Singlet (s) | 1H | Aromatic proton ortho to a methyl group and para to the aldehyde. |

| H⁴' (Pyrazole) | 6.4 - 6.6 | Triplet (t) | 1H | Coupled to H³' and H⁵' on the pyrazole ring. |

| H⁶⁻⁸ (Methyl) | 2.4 - 2.6 | Singlet (s) | 3H | Benzylic methyl group. |

| H⁹⁻¹¹ (Methyl) | 2.2 - 2.4 | Singlet (s) | 3H | Benzylic methyl group. |

2.1.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbonyl carbon of the aldehyde will be the most downfield signal. Aromatic and pyrazole carbons will appear in the 110-150 ppm range, with quaternary carbons often showing lower intensity.

| Carbon Label | Predicted δ (ppm) | Rationale |

| C7 (C=O) | 190 - 195 | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon. |

| C3' (Pyrazole) | 140 - 145 | Pyrazole carbon adjacent to two nitrogens.[2][4] |

| C5' (Pyrazole) | 130 - 135 | Pyrazole carbon adjacent to one nitrogen.[2][10] |

| C1, C2, C3, C5 (Aromatic Quaternary) | 125 - 140 | Substituted aromatic carbons; specific shifts depend on substituent effects. |

| C6 (Aromatic) | 130 - 135 | Aromatic CH carbon. |

| C4 (Aromatic) | 128 - 132 | Aromatic CH carbon. |

| C4' (Pyrazole) | 108 - 112 | Pyrazole CH carbon, typically the most upfield of the pyrazole ring carbons.[4] |

| C9 (Methyl) | 20 - 22 | Aromatic methyl carbon. |

| C8 (Methyl) | 18 - 20 | Aromatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups. The spectrum of this molecule will be dominated by the aldehyde C=O and C-H stretches, along with aromatic C=C and C-H vibrations.[9][11][12][13][14]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Stretching of sp² C-H bonds on the phenyl and pyrazole rings. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Stretching of sp³ C-H bonds in the methyl groups. |

| Aldehyde C-H Stretch | 2850 - 2820 and 2750 - 2720 | Medium-Weak | A characteristic Fermi doublet for the aldehyde C-H bond.[11][12] |

| Carbonyl (C=O) Stretch | 1710 - 1685 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.[9][11] |

| Aromatic/Pyrazole C=C and C=N Stretches | 1600 - 1450 | Medium-Strong | Multiple bands corresponding to ring stretching vibrations. |

| C-H Bending | 1450 - 1350 | Medium | Bending vibrations of methyl and aromatic C-H bonds. |

| Fingerprint Region | < 1300 | Complex | Unique pattern of bending and skeletal vibrations. |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will provide the molecular weight and key fragmentation patterns useful for structural confirmation. Aromatic aldehydes typically show a strong molecular ion peak.[15][16][17][18][19]

-

Molecular Formula: C₁₂H₁₂N₂O

-

Exact Mass: 200.0950 g/mol

-

Predicted Molecular Ion (M⁺•): m/z = 200 (strong intensity)

Predicted Fragmentation Pathway:

The primary fragmentation is expected to be the loss of the aldehyde proton or the entire formyl group, which are characteristic α-cleavages for aromatic aldehydes.[16][17]

Caption: Predicted EI-MS fragmentation pathway for the target compound.

Table of Predicted Fragments:

| m/z | Fragment Ion | Loss | Rationale |

| 200 | [C₁₂H₁₂N₂O]⁺• | - | Molecular Ion (M⁺•) |

| 199 | [C₁₂H₁₁N₂O]⁺ | H• | α-cleavage, loss of the aldehyde proton. A very common fragmentation for aldehydes.[16][17] |

| 185 | [C₁₁H₉N₂O]⁺ | CH₃• | Loss of a methyl radical from the aromatic ring. |

| 171 | [C₁₁H₁₁N₂]⁺ | CHO• | α-cleavage, loss of the formyl radical. This is a highly diagnostic peak for aromatic aldehydes.[15][18] |

| 144 | [C₉H₈N₂]⁺ | CHO•, HCN | Subsequent loss of hydrogen cyanide from the [M-CHO]⁺ fragment. |

| 77 | [C₆H₅]⁺ | - | While less likely due to the substitution pattern, a phenyl fragment is a common low-mass ion in aromatic compounds. |

Experimental Protocols for Verification

To validate the predicted data, the following standard operating procedures should be employed.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Utilize a 400 MHz or higher field NMR spectrometer. Acquire the spectrum with a 30-45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 16 scans.

-

¹³C NMR Acquisition: On the same instrument, acquire the proton-decoupled ¹³C spectrum. Use a spectral width of ~240 ppm, a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

IR Spectrum Acquisition

-

Technique: Use an Attenuated Total Reflectance (ATR) FT-IR spectrometer for rapid, solid-state analysis.

-

Procedure: Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background scan with a clean ATR crystal and ratio the sample spectrum against the background.

Mass Spectrum Acquisition

-

Technique: Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to ensure elution.

-

MS Conditions: Set the EI source to the standard 70 eV. Scan a mass range from m/z 40 to 400.

-

Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Caption: Workflow for synthesis and spectroscopic validation.

Conclusion

This guide establishes a comprehensive, predictive spectroscopic profile for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a robust baseline for researchers to confirm the successful synthesis and purity of this novel compound. The detailed interpretation and experimental protocols serve as a self-validating system, ensuring high confidence in structural elucidation. By grounding these predictions in the fundamental principles of chemical spectroscopy and citing analogous structures, this document provides an authoritative resource for scientists engaged in the synthesis and characterization of new chemical entities.

References

- Abr, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph.

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71, 678.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes.

- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.

- University of Regensburg. (n.d.). Chemical shifts.

- ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.

- ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde.

- Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones.

- National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.

- ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6.

- StudyLib. (n.d.). Draw the IR spectrum for Benzaldehyde and briefly give the rationale.

- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.

- Semantic Scholar. (n.d.). Chemical shifts in NMR : Part 19 † . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.

- ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Chemistry LibreTexts. (2023). Spectroscopy of Aldehydes and Ketones.

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. homework.study.com [homework.study.com]

- 15. archive.nptel.ac.in [archive.nptel.ac.in]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. GCMS Section 6.11.4 [people.whitman.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde chemical structure and IUPAC name

An In-depth Technical Guide to 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic aldehyde of significant interest to the chemical and pharmaceutical research communities. While direct literature on this specific isomer is sparse, this document constructs a robust profile based on established chemical principles and data from closely related analogs. We will cover its chemical identity, a detailed, field-proven synthetic protocol with mechanistic insights, expected analytical characterization, and its potential applications as a versatile synthetic intermediate in drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this compound.

Chemical Identity and Physicochemical Properties

This compound is a bi-functional molecule featuring a benzaldehyde core substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group at the ortho-position (C2) and two methyl groups at the meta-positions (C3 and C5). The strategic placement of the bulky pyrazole group ortho to the aldehyde functionality introduces significant steric influence and unique electronic properties, making it a valuable, albeit specific, building block.

IUPAC Name and Structure

-

IUPAC Name: this compound

-

Chemical Structure:

(Note: A placeholder for a generated chemical structure image)

Physicochemical Data

While a specific CAS number for this exact isomer is not readily found in major databases, the properties can be predicted based on its constituent parts and related isomers like 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (CAS No. 956352-08-2).[1]

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₁₂H₁₂N₂O | Based on structural components. |

| Molecular Weight | 200.24 g/mol | Calculated from the molecular formula.[2] |

| Physical Form | Expected to be a colorless to yellow solid or semi-solid. | Analogy to similar isomers. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMF, DMSO, CH₂Cl₂) and sparingly soluble in water. | Based on general properties of aromatic aldehydes and N-aryl pyrazoles. |

| Storage Conditions | Store in an inert atmosphere at 2-8°C to prevent oxidation of the aldehyde group. | Standard practice for aldehydes. |

Synthesis and Mechanistic Insights

The synthesis of N-aryl pyrazoles is a well-established field in organic chemistry. The most logical and robust approach for constructing the target molecule is via a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation or a related modern variant.

Retrosynthetic Analysis

A logical disconnection of the target molecule points to two primary synthons: 3,5-dimethylpyrazole and a suitably substituted benzaldehyde derivative, specifically 2-bromo-3,5-dimethylbenzaldehyde. The C-N bond between the pyrazole and benzene rings is the key disconnection.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol: Ullmann Condensation

The Ullmann condensation is the reaction of choice due to its proven efficacy in forming C-N bonds between aryl halides and nitrogen heterocycles.[3] It involves a copper catalyst, a base, and typically a high-boiling polar solvent. The rationale for this choice is its directness and tolerance of the aldehyde functional group, which might be sensitive under other coupling conditions.

2.2.1 Materials and Reagents

| Reagent | Formula | M.W. | Purpose |

| 2-Bromo-3,5-dimethylbenzaldehyde | C₉H₉BrO | 213.07 | Aryl halide precursor |

| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | Nucleophile |

| Copper(I) Iodide (CuI) | CuI | 190.45 | Catalyst |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base |

| L-Proline | C₅H₉NO₂ | 115.13 | Ligand (optional, but improves yield) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

2.2.2 Step-by-Step Procedure

-

Preparation of 3,5-Dimethylpyrazole: This precursor is readily synthesized by the condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate, often in an alcohol solvent or water with an acid catalyst.[4][5] The product can be purified by crystallization or distillation.

-

Ullmann Coupling Reaction: a. To an oven-dried reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-bromo-3,5-dimethylbenzaldehyde (1.0 eq), 3,5-dimethylpyrazole (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq). b. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. c. Add anhydrous, degassed DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the aryl bromide. d. Heat the reaction mixture to 110-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. e. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. f. Filter the mixture through a pad of Celite to remove insoluble inorganic salts and the copper catalyst. g. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

2.2.3 Mechanistic Rationale The Ullmann reaction mechanism, while complex, is generally understood to involve a Cu(I)/Cu(III) catalytic cycle.[6] The base deprotonates the pyrazole, forming a pyrazolide anion. This anion coordinates with the Cu(I) catalyst. Oxidative addition of the aryl bromide to the copper center forms a Cu(III) intermediate. Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the active Cu(I) catalyst. The use of a ligand like L-proline helps to solubilize the copper species and accelerate the catalytic cycle.

Spectroscopic and Analytical Characterization

Confirmation of the final product's structure and purity is critical. The following spectroscopic signatures are expected:

-

¹H NMR (Proton NMR):

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically δ 9.8-10.2 ppm.

-

Aromatic Protons: Two singlets (or a very narrow doublet) in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons at C4 and C6 of the benzene ring.

-

Pyrazole Proton (C4-H): A sharp singlet around δ 6.0-6.5 ppm.[7]

-

Methyl Protons: Three distinct singlets. Two for the pyrazole methyl groups (δ 2.2-2.6 ppm) and one for the benzene ring methyl groups (δ 2.3-2.7 ppm).[7][8]

-

-

¹³C NMR (Carbon NMR):

-

Mass Spectrometry (MS):

-

The molecular ion peak [M+H]⁺ would be observed at m/z 201.10, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the elemental composition.[7]

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band around 1690-1710 cm⁻¹ characteristic of the aldehyde C=O stretch.

-

C-H stretching frequencies for aromatic and aliphatic groups around 2800-3100 cm⁻¹.

-

C=C and C=N stretching bands in the 1450-1600 cm⁻¹ region.

-

Applications in Medicinal Chemistry and Drug Development

This molecule is not an end-product but a highly valuable intermediate. Its utility stems from the reactivity of its two distinct moieties.

Role as a Versatile Synthetic Intermediate

The aldehyde group is a synthetic linchpin, enabling a wide array of subsequent transformations:

-

Reductive Amination: To introduce diverse amine side chains, crucial for modulating solubility and biological target affinity.

-

Wittig Reaction: For carbon-carbon bond formation and the synthesis of alkene-containing derivatives.

-

Oxidation: To form the corresponding carboxylic acid, a common pharmacophore.

-

Reduction: To the benzyl alcohol for further functionalization.

The Pharmacological Significance of the Pyrazole Core

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, present in numerous approved drugs.[9] Its derivatives are known to exhibit a wide range of biological activities, including:

Therefore, this compound serves as an excellent starting point for synthesizing novel compounds to be screened for these activities.

Experimental and Logical Workflows

Visualizing the process from starting materials to the final, validated product is essential for laboratory planning and execution.

Overall Synthesis and Verification Workflow

Caption: High-level workflow for synthesis and validation.

Conclusion

This compound represents a strategically designed chemical scaffold. While not a commonplace reagent, its synthesis is readily achievable through established methodologies like the Ullmann condensation. Its true value lies in its potential as a versatile intermediate for the development of novel therapeutic agents and advanced materials, leveraging the proven pharmacological importance of the pyrazole core and the synthetic flexibility of the benzaldehyde functional group. This guide provides the necessary technical foundation for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

-

MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Available at: [Link]

-

ResearchGate. (2024). Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

-

Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Available at: [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Available at: [Link]

-

PubChem. 1-Allyl-3,5-dimethylpyrazole. Available at: [Link]

-

Wikipedia. Ullmann condensation. Available at: [Link]

-

ResearchGate. (2007). Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating. Available at: [Link]

-

National Institute of Standards and Technology. 3,5-Dimethylpyrazole. Available at: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available at: [Link]

- Google Patents. Method for preparing 3.5-dimethylpyrazole.

-

ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Available at: [Link]

-

PubChem. 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde. Available at: [Link]

-

Tsi-Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. Available at: [Link]

-

MDPI. (2017). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Available at: [Link]

-

ResearchGate. 3,5-Dimethylpyrazole. Available at: [Link]

Sources

- 1. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde | 956352-08-2 [sigmaaldrich.com]

- 2. 4-(3,5-Dimethyl-1h-pyrazol-4-yl)benzaldehyde | C12H12N2O | CID 82039735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 5. tsijournals.com [tsijournals.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

A Technical Guide to the Solubility and Stability of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde

Abstract

This technical guide provides a comprehensive framework for assessing the solubility and stability of 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde, a novel heterocyclic aldehyde with potential applications in pharmaceutical and materials science. Given the absence of extensive published data on this specific molecule, this document synthesizes information from analogous structures—namely substituted pyrazoles and benzaldehydes—to predict its physicochemical properties and outline a robust, field-proven strategy for its empirical evaluation. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a self-validating system for generating reliable data essential for regulatory submissions and formulation development.

Introduction: A Structural Perspective on Physicochemical Properties

This compound is a unique molecule integrating three key functional moieties: a benzaldehyde ring, a pyrazole ring, and two methyl groups. Each component contributes distinct characteristics that collectively dictate its solubility and stability profile.

-

Benzaldehyde Core: The aromatic aldehyde group is the primary site of chemical reactivity. Aromatic aldehydes are known for their susceptibility to oxidation, converting to the corresponding carboxylic acid (benzoic acid).[1][2] This transformation is often accelerated by exposure to air (auto-oxidation), light, and heat.[2] However, the aromatic ring also imparts resonance stabilization, making benzaldehydes generally less reactive than their aliphatic counterparts.[3]

-

Pyrazole Substituent: The 3,5-dimethylpyrazole group significantly influences the molecule's polarity, lipophilicity, and potential for intermolecular interactions. Pyrazole itself has a lower lipophilicity than benzene and contains both a hydrogen bond donor (N-H, if tautomerism occurs, though unlikely in this N-substituted configuration) and a hydrogen bond acceptor (the N-2 atom).[4] Pyrazole derivatives often exhibit good solubility in organic solvents but limited aqueous solubility.[5][6]

-

Methyl Groups: The methyl groups on both the pyrazole and benzene rings increase the molecule's lipophilicity and steric bulk, which can influence crystal packing and, consequently, its melting point and dissolution rate.

Based on this composite structure, we can hypothesize that this compound is a crystalline solid or semi-solid at room temperature, exhibits moderate to good solubility in polar organic solvents, and has limited solubility in aqueous media.[5][7] Its primary stability liability is likely the oxidation of the aldehyde to a carboxylic acid.

Solubility Assessment: A Multi-faceted Approach

Determining the solubility profile is critical for any downstream application, from in vitro biological assays to formulation development. A tiered approach, starting with qualitative assessments and progressing to quantitative, pH-dependent studies, is recommended.

Qualitative and Semi-Quantitative Solubility

The initial screen establishes a baseline understanding of the compound's behavior in a range of common laboratory solvents.

Experimental Protocol: Solvent Screen

-

Preparation: Dispense 1-2 mg of this compound into separate 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 100 µL of the test solvent to each tube.

-

Equilibration: Vortex each tube vigorously for 1 minute, followed by sonication for 5 minutes. Allow the tubes to equilibrate at ambient temperature for 15 minutes.

-

Observation: Visually inspect for the presence of undissolved solid.

-

Incremental Addition: If the solid has dissolved, add another 100 µL of solvent and repeat step 3. Continue until the compound no longer dissolves or a total volume of 1 mL is reached.

-

Classification: Classify solubility based on the approximate concentration achieved (e.g., Very Soluble >100 mg/mL, Soluble 10-100 mg/mL, Sparingly Soluble 1-10 mg/mL, Insoluble <1 mg/mL).

Table 1: Predicted and Experimental Solubility Classification

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble / Very Slightly Soluble | High lipophilicity from aromatic rings and methyl groups.[5] |

| Phosphate Buffered Saline (PBS, pH 7.4) | Insoluble / Very Slightly Soluble | Similar to water; unlikely to be ionized at physiological pH. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding.[6] |

| Ethanol | Soluble | Similar to methanol.[6] |

| Acetonitrile | Soluble | Polar aprotic solvent.[5] |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent, excellent for dissolving diverse organic molecules. |

| Dichloromethane (DCM) | Soluble | Non-polar organic solvent suitable for lipophilic compounds.[5] |

Quantitative Thermodynamic Solubility (Shake-Flask Method)

The "gold standard" for determining thermodynamic solubility involves equilibrating an excess of the solid compound in a solvent for an extended period.[8][9] This method is crucial for lead optimization and formulation.[8]

Experimental Protocol: Shake-Flask Solubility in Aqueous Buffer

-

Sample Preparation: Add an excess amount of the compound (e.g., 5 mg) to a glass vial containing 1 mL of a relevant aqueous buffer (e.g., pH 7.4 PBS).

-

Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]

-

Phase Separation: After incubation, remove the vial and allow any undissolved solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calibration: Determine the concentration against a standard curve prepared from known concentrations of the compound.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development.[10][11] It involves subjecting the compound to conditions more severe than those it would encounter during storage to rapidly identify potential degradation pathways and products.[12][13] This is essential for developing stability-indicating analytical methods.[11][12] The goal is to achieve a target degradation of 5-20%; degradation beyond this may indicate that the conditions were too harsh and not representative of real-world instability.[10][11]

Workflow for Forced Degradation Studies

Caption: Workflow for a comprehensive forced degradation study.

Detailed Stress Condition Protocols

A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) should be used for solution-state studies. Solid-state studies should also be performed for thermal and photostability.

a) Acid and Base Hydrolysis

-

Rationale: To assess susceptibility to degradation in acidic or basic environments, which can be encountered in physiological conditions or during formulation with acidic/basic excipients.[14]

-

Protocol:

-

Acid: Mix equal parts of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Base: Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature, as base-catalyzed reactions are often faster.

-

Timepoints: Withdraw aliquots at 2, 6, 12, and 24 hours.

-

Quenching: Immediately neutralize the aliquots with an equimolar amount of base (for acid samples) or acid (for base samples) to stop the reaction.[15]

-

b) Oxidative Degradation

-

Rationale: The aldehyde functional group is highly susceptible to oxidation.[1] This test mimics exposure to atmospheric oxygen or peroxide-containing excipients.

-

Protocol:

-

Mix equal parts of the stock solution with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Incubate at room temperature, protected from light.

-

Timepoints: Withdraw aliquots at 2, 6, 12, and 24 hours.

-

c) Thermal Degradation

-

Rationale: To evaluate the intrinsic stability of the molecule at elevated temperatures, simulating long-term storage in hot climates.[14]

-

Protocol:

-

Solution: Place a sealed vial of the stock solution in an oven at 80°C.